Boiling Point Elevation: A 20–34 °C Offset from Unbranched and Positional Isomers
The predicted normal boiling point of 2,2-dimethyl-1-nitrobutane (172.8 ± 9.0 °C, ACD/Labs model) is substantially higher than that of the unbranched primary analog 1-nitrobutane (152.9 ± 3.0 °C) and the secondary positional isomer 2-nitrobutane (138.5 ± 8.0 °C), both predicted using the same computational engine . The observed differences of +19.9 °C and +34.3 °C, respectively, are consistent with increased molecular surface area and stronger London dispersion forces arising from the neopentyl-like hydrocarbon skeleton.
| Evidence Dimension | Normal boiling point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | 172.8 ± 9.0 |
| Comparator Or Baseline | 1-Nitrobutane: 152.9 ± 3.0; 2-Nitrobutane: 138.5 ± 8.0 |
| Quantified Difference | +19.9 °C vs 1-nitrobutane; +34.3 °C vs 2-nitrobutane |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00; cross‑study comparability ensured by identical prediction methodology |
Why This Matters
A boiling point offset of this magnitude alters distillation-fraction collection windows and dictates thermal exposure during solvent removal, directly affecting recovery yield and impurity profiles.
